Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate
Overview
Description
Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate is an organic compound known for its unique chemical structure and properties. It is a derivative of 1,10-phenanthroline, a heterocyclic compound that has been widely studied for its coordination chemistry and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate typically involves the esterification of 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to chelate metal ions.
Industry: Utilized in the development of sensors and catalysts for various chemical processes
Mechanism of Action
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes or disrupt metal ion homeostasis in biological systems. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and utilization .
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydroxy-1,10-phenanthroline: A precursor to the diethyl ester derivative.
4,7-Dimethoxy-1,10-phenanthroline: Similar structure but with methoxy groups instead of hydroxyl groups.
4,7-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of hydroxyl groups
Uniqueness
Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate is unique due to its ester functional groups, which enhance its solubility and reactivity compared to its parent compound, 4,7-dihydroxy-1,10-phenanthroline. This makes it more versatile for various applications in research and industry .
Properties
IUPAC Name |
diethyl 4,7-dioxo-1,10-dihydro-1,10-phenanthroline-3,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-3-25-17(23)11-7-19-13-9(15(11)21)5-6-10-14(13)20-8-12(16(10)22)18(24)26-4-2/h5-8H,3-4H2,1-2H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGJTQGPUEOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2NC=C(C3=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068176 | |
Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39479-71-5 | |
Record name | 3,8-Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39479-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, 3,8-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039479715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, 3,8-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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